Crosslinking Agent: DAAM acts as an efficient crosslinking agent for various polymers, including acrylic latices []. This property allows researchers to create stronger, more durable, and water-resistant materials with improved mechanical strength and film formation properties [].
Biocompatible Polymers: DAAM can be modified and incorporated into biocompatible polymers, making them suitable for biomedical applications []. Research explores its potential for tissue engineering scaffolds and drug delivery systems [].
Biomedical Research:
Cell Culture Studies: DAAM serves as a cell attachment factor, promoting cell adhesion and growth on surfaces []. This application finds use in various cell culture studies, allowing researchers to investigate cell behavior and interactions in a controlled environment [].
Drug Delivery: DAAM can be used to develop controlled drug delivery systems by forming hydrogels that release drugs at a specific rate []. This approach holds promise for targeted drug delivery and improved therapeutic efficacy [].
Environmental Science:
Soil Remediation: DAAM shows potential for degrading certain pollutants in soil, such as chlorinated hydrocarbons []. Studies are ongoing to explore its effectiveness and optimize its application for environmental remediation purposes [].
Other Research Areas:
Chemical Synthesis: DAAM serves as a starting material for the synthesis of various other chemicals with diverse applications [].
Analytical Chemistry: DAAM is sometimes used as a reference standard in analytical techniques like chromatography due to its specific properties [].
Aggregated GHS information provided by 757 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; Reported as not meeting GHS hazard criteria by 62 of 757 companies. For more detailed information, please visit ECHA C&L website; Of the 5 notification(s) provided by 695 of 757 companies with hazard statement code(s):; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H361 (77.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant;Health Hazard
Other CAS
2873-97-4
Wikipedia
Diacetone acrylamide
Methods of Manufacturing
REACTION OF ACRYLONITRILE WITH ACETONE IN PRESENCE OF CONCENTRATED SULFURIC ACID; REACTION OF ACRYLONITRILE WITH 1,1-DIMETHYL-3-OXOBUTANOL VIA RITTER REACTION Prepd by reaction of acrylonitrile with acetone in presence of concn sulfuric acid: Coleman et al, J Polym Sci 3a, 1601 (1965); Coleman, US patent 3,277,056 (1966 to Lubrizol). N-Substituted acrylamides may also be prepared from acetylene, carbon monoxide, and an amine using an iron or nickel carbonyl catalyst.
General Manufacturing Information
Paint and coating manufacturing Plastic material and resin manufacturing 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: ACTIVE Similar to acrylic esters in polymerization behavior. Forms high mol wt polymers in bulk, soln, or emulsion. Esp suitable for electropolymerization.
Stability Shelf Life
HAS LONG SHELF LIFE; SHOWS NO POLYMERIZATION ON PROLONGED STORAGE. 50% NEUTRAL WATER SOLN IS STABLE @ PH 7.5-7.7 FOR UP TO 6 MO; HIGHLY REACTIVE VINYL MONOMER.
Dates
Modify: 2023-08-15
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